molecular formula C8H8N4S2 B13194653 4-Amino-6-(thiophen-3-ylmethyl)-1,3,5-triazine-2-thiol

4-Amino-6-(thiophen-3-ylmethyl)-1,3,5-triazine-2-thiol

Cat. No.: B13194653
M. Wt: 224.3 g/mol
InChI Key: BXIMMPSNXPLNPS-UHFFFAOYSA-N
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Description

4-Amino-6-(thiophen-3-ylmethyl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a thiophen-3-ylmethyl group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(thiophen-3-ylmethyl)-1,3,5-triazine-2-thiol typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as guanidine derivatives with carbon disulfide or thiourea under basic conditions.

    Introduction of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be introduced via a nucleophilic substitution reaction using thiophen-3-ylmethyl halides.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.

    Thiol Group Introduction: The thiol group can be introduced by thiolation reactions using thiolating agents such as thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(thiophen-3-ylmethyl)-1,3,5-triazine-2-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

    Cyclization: Cyclization reactions may require catalysts such as Lewis acids or bases.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazines.

    Substitution: Various substituted triazines.

    Cyclization: Fused ring systems.

Scientific Research Applications

4-Amino-6-(thiophen-3-ylmethyl)-1,3,5-triazine-2-thiol has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 4-Amino-6-(thiophen-3-ylmethyl)-1,3,5-triazine-2-thiol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or activation of enzymatic activity. The triazine ring can interact with nucleic acids or proteins through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1,3,5-triazine-2-thiol: Lacks the thiophen-3-ylmethyl group.

    6-(Thiophen-3-ylmethyl)-1,3,5-triazine-2-thiol: Lacks the amino group.

    4-Amino-6-methyl-1,3,5-triazine-2-thiol: Contains a methyl group instead of the thiophen-3-ylmethyl group.

Uniqueness

4-Amino-6-(thiophen-3-ylmethyl)-1,3,5-triazine-2-thiol is unique due to the presence of both the amino and thiophen-3-ylmethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H8N4S2

Molecular Weight

224.3 g/mol

IUPAC Name

2-amino-6-(thiophen-3-ylmethyl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C8H8N4S2/c9-7-10-6(11-8(13)12-7)3-5-1-2-14-4-5/h1-2,4H,3H2,(H3,9,10,11,12,13)

InChI Key

BXIMMPSNXPLNPS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CC2=NC(=S)N=C(N2)N

Origin of Product

United States

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